molecular formula C16H14N4OS B5563190 3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5563190
M. Wt: 310.4 g/mol
InChI Key: OUGIOMVGUGKYHZ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest involves multistep chemical reactions starting from basic heterocyclic frameworks. Ashalatha et al. (2007) and Santagati et al. (1993) detailed the synthesis of bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, employing strategies that involve condensation reactions, nucleophilic substitutions, and cyclization processes to introduce various substituents into the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one framework (Ashalatha et al., 2007) (Santagati et al., 1993).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy, as described by Elangovan et al. (2021). These techniques provide detailed insights into the molecular geometry, electronic structure, and functional groups present in the compound, facilitating a deeper understanding of its chemical behavior and reactivity (Elangovan et al., 2021).

Chemical Reactions and Properties

The reactivity of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives toward various chemical reactions, such as condensation with aldehydes, nucleophilic substitution reactions, and cycloaddition reactions, has been extensively studied. These reactions allow for the introduction of diverse functional groups, significantly altering the chemical and biological properties of the resulting compounds. The work by Elmuradov et al. (2011) showcases the versatility of these compounds in organic synthesis (Elmuradov et al., 2011).

Scientific Research Applications

Antimicrobial Applications : One of the significant applications of tetrahydrobenzothienopyrimidine derivatives includes their potential as antimicrobial agents. Compounds synthesized from the tetrahydrobenzothienopyrimidine scaffold have shown promising results against various strains of bacteria and fungi. For instance, certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens responsible for hospital-acquired infections. These findings suggest the compound's role in addressing the growing concern of antibiotic resistance by offering new chemical structures for antimicrobial drug development (Soliman et al., 2009).

Antitumor Activities : Research into the antitumor properties of 3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has uncovered their potential in cancer therapy. Specific derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including liver, colon, and lung cancer cells. Some compounds demonstrated superior antitumor activity compared to standard chemotherapy agents, highlighting the therapeutic potential of these derivatives in oncology (Insuasty et al., 2013).

Synthesis and Structural Exploration : The chemical versatility of this compound allows for the synthesis of a wide range of derivatives with varied biological activities. Researchers have developed novel synthetic approaches to create diverse structures, including pyrido and thienopyrimidine derivatives. These synthetic strategies are crucial for discovering new biological activities and optimizing the compound's properties for potential pharmaceutical applications (Pokhodylo et al., 2015).

Antibacterial and Antifungal Potency : Further studies have focused on the compound's ability to inhibit the growth of both bacterial and fungal pathogens. New derivatives have been synthesized and tested for their antimicrobial efficacy, revealing significant activity against a range of microorganisms. This research underscores the potential of tetrahydrobenzothienopyrimidine derivatives in developing new treatments for infectious diseases (Mittal et al., 2011).

properties

IUPAC Name

3-[(E)-pyridin-4-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16-14-12-3-1-2-4-13(12)22-15(14)18-10-20(16)19-9-11-5-7-17-8-6-11/h5-10H,1-4H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGIOMVGUGKYHZ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-{[(E)-pyridin-4-ylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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